

BDP-13176: A Potent Inhibitor of Fascin 1 with Nanomolar Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of **BDP-13176**, a small molecule inhibitor of Fascin 1. Fascin 1 is an actin-bundling protein that plays a critical role in cell migration and invasion, and its overexpression is associated with increased metastasis in various cancers. **BDP-13176** has emerged as a potent inhibitor of Fascin 1, demonstrating high binding affinity and the ability to disrupt its biological function.

Quantitative Binding Affinity Data

The binding affinity of **BDP-13176** to Fascin 1 has been characterized by multiple biophysical and biochemical assays. The following table summarizes the key quantitative data, showcasing the potent interaction between the inhibitor and its target.



Parameter	Value	Method	Reference
Dissociation Constant (Kd)	90 nM	Not Specified	[1]
Dissociation Constant (Kd)	85 ± 0.02 nM	Surface Plasmon Resonance (SPR)	[2]
Dissociation Constant (Kd)	50 nM	Isothermal Titration Calorimetry (ITC)	[2]
Inhibitory Concentration (IC50)	240 nM (0.24 μM)	Actin Bundling Assay	[1][3][4]
Inhibitory Concentration (IC50)	240 ± 0.01 nM	Actin Bundling Assay	[2]

Mechanism of Action

BDP-13176 exerts its inhibitory effect by directly binding to Fascin 1 and preventing its interaction with filamentous actin (F-actin).[3][4] Structural studies have revealed that **BDP-13176** binds to a cleft located between the β-trefoil domains 1 and 2 of Fascin 1.[2][5][6] This binding event directly blocks one of the actin-binding sites (ABS2) and induces a conformational change that also disrupts a second actin-binding site (ABS1).[2][5][6] By preventing Fascin 1 from cross-linking actin filaments, **BDP-13176** effectively inhibits the formation of filopodia and other cellular protrusions that are essential for cell motility and invasion.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional inhibition of **BDP-13176**.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions.

Immobilization: Recombinant (His8)2-fascin is immobilized on a sensor chip.



- Binding: A series of concentrations of BDP-13176 in a suitable buffer are flowed over the sensor chip surface.
- Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
- Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the
 association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
 [2]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters.

- Sample Preparation: A solution of Fascin 1 (e.g., 15 μ M) is placed in the sample cell, and a solution of **BDP-13176** (e.g., 150 μ M) is loaded into the injection syringe.
- Titration: The **BDP-13176** solution is injected in small aliquots into the Fascin 1 solution.
- Data Acquisition: The heat released or absorbed upon each injection is measured.
- Analysis: The resulting titration isotherm is fitted to a 1:1 binding model to determine the binding stoichiometry (N), the dissociation constant (Kd), the enthalpy change (ΔH), and the entropy change (ΔS).[2]

Actin Bundling Assay

This functional assay assesses the ability of an inhibitor to disrupt the actin-bundling activity of Fascin 1.

- Reaction Mixture: F-actin and Fascin 1 are incubated in the presence of varying concentrations of BDP-13176.
- Sedimentation: The mixture is subjected to centrifugation to separate the bundled F-actin (pellet) from the unbundled actin (supernatant).



- Analysis: The amount of actin in the supernatant and pellet fractions is quantified, typically by SDS-PAGE. An increase in the amount of actin in the supernatant with increasing concentrations of BDP-13176 indicates inhibition of bundling activity.
- IC50 Determination: A concentration-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the bundling activity.

Signaling Pathways and Logical Relationships

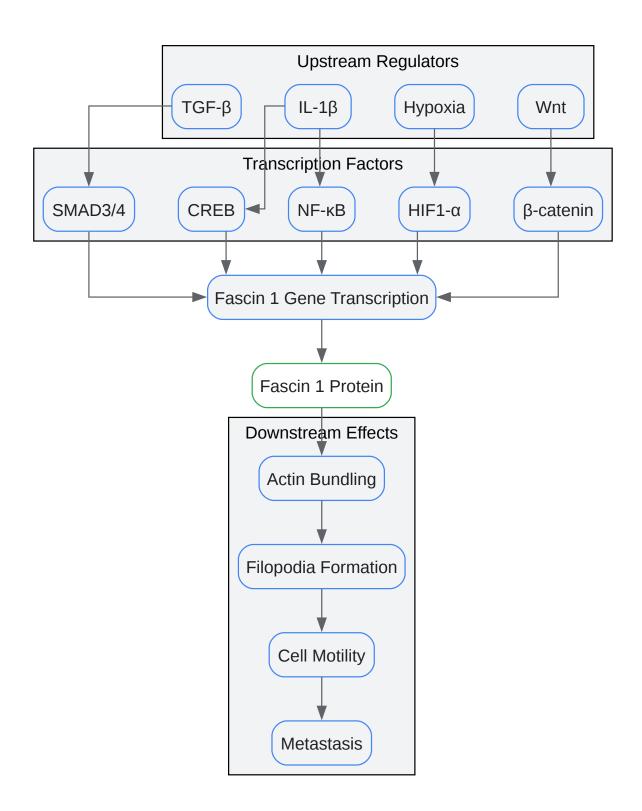
The following diagrams illustrate the mechanism of action of **BDP-13176** and the broader signaling context of Fascin 1.



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Caption: Mechanism of BDP-13176 inhibition of Fascin 1-mediated actin bundling.





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Caption: Simplified overview of Fascin 1 regulation and its role in cancer progression.



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